4-(dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

IDO1 inhibitor HeLa cellular assay immuno-oncology

This research compound is a validated, low-potency IDO1 inhibitor (HeLa cellular IC₅₀ = 1.01 µM). Its 4-dimethylamino substituent provides a distinct electron-donating profile (σₚ ≈ -0.83) compared to common electron-withdrawing analogs, making it ideal for structure–activity relationship (SAR) studies and selectivity panel screening. The isoindoline-1,3-dione core is orthogonal to oxadiazole-based inhibitors, offering an IP-unencumbered starting point for medicinal chemistry optimization. Available in high purity (≥98%) for reproducible mechanistic experiments; order online or request a quote for bulk quantities.

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
CAS No. 683232-31-7
Cat. No. B6524037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
CAS683232-31-7
Molecular FormulaC18H17N3O3
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C18H17N3O3/c1-20(2)12-9-7-11(8-10-12)16(22)19-14-6-4-5-13-15(14)18(24)21(3)17(13)23/h4-10H,1-3H3,(H,19,22)
InChIKeyGWJFUFAAFYNRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide — Procurement-Relevant Identity and Bioactivity Snapshot


4-(Dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 683232-31-7) is a synthetic organic molecule that combines a 4-dimethylamino‑substituted benzamide with a 2‑methyl‑1,3‑dioxoisoindoline core. The compound has been deposited in the BindingDB curated bioactivity database as ligand BDBM50562512 (ChEMBL ID: CHEMBL4751617), where it is annotated as an inhibitor of human indoleamine 2,3‑dioxygenase‑1 (IDO1) [1]. Its molecular formula is C₁₈H₁₇N₃O₃ (exact mass 323.126 99 Da) [1]. This evidence guide focuses exclusively on verifiable bioactivity data that distinguishes this compound from close analogs and established IDO1 inhibitors for scientific selection and procurement decisions.

Why Generic Substitution Fails for the 4‑(Dimethylamino)‑Substituted Isoindoline‑Dione Benzamide Class


Benzamide derivatives bearing the 2‑methyl‑1,3‑dioxoisoindoline scaffold constitute a structurally diverse family, and simple substitution at the benzamide 4‑position is not functionally interchangeable. The 4‑dimethylamino group in CAS 683232-31-7 introduces a strongly electron‑donating, basic centre that modulates both the electronic character of the benzamide moiety and the compound’s physicochemical properties (e.g., solubility, logD). This stands in contrast to analogs carrying electron‑withdrawing groups (e.g., cyano, chloro) or hydrogen at the 4‑position. Bioactivity data available through BindingDB confirm that the 4‑dimethylamino analog exhibits measurable IDO1 inhibitory activity (IC₅₀ = 1.01 µM, HeLa cellular assay) [1], whereas the unsubstituted parent N‑(2‑methyl‑1,3‑dioxoisoindol‑4‑yl)benzamide (CAS 139262‑00‑3) lacks publicly reported IDO1 data, and closely related analogs display divergent potency and selectivity profiles in patent literature [2]. Therefore, procurement decisions that treat these compounds as freely interchangeable risk introducing uncharacterised pharmacological or physicochemical liabilities. The quantitative evidence below substantiates the specific differentiation of CAS 683232-31-7.

Quantitative Differentiation Evidence for 4‑(Dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 683232-31-7)


IDO1 Cellular Potency Benchmarking Against Clinical‑Stage Inhibitor Epacadostat

In an IFN‑γ‑stimulated HeLa human cervical carcinoma cellular assay measuring kynurenine production after 48 h incubation, CAS 683232-31-7 exhibited an IC₅₀ of 1.01 µM (1 010 nM) [1]. The clinical‑stage IDO1 inhibitor epacadostat (INCB 024360) yielded an IC₅₀ of approximately 7.1 nM in the same cellular context (HeLa cells, IFN‑γ stimulated) . This represents an approximately 142‑fold difference in cellular potency. The data indicate that CAS 683232-31-7 is a low‑micromolar IDO1 inhibitor suitable for use as a tool compound, a negative control, or a starting point for scaffold‑hopping campaigns, rather than as a replacement for high‑potency clinical candidates.

IDO1 inhibitor HeLa cellular assay immuno-oncology

Scaffold‑Based Differentiation from the US 10,034,939 Patent Series IDO1 Inhibitors

CAS 683232-31-7 features an isoindoline‑1,3‑dione (phthalimide) core, which is structurally distinct from the 1,2,5‑oxadiazole‑3‑carboximidamide chemotype exemplified by Example 9 of US 10,034,939 and related patents [1]. The patent exemplar (BDBM223007) displays an IC₅₀ of 100 nM in a recombinant human IDO1 biochemical assay [1]. Although the target compound’s IC₅₀ of 1 010 nM was determined in a HeLa cellular assay (rendering direct potency comparison imperfect), the isoindoline‑dione scaffold provides a distinct pharmacophore that may engage IDO1 through alternative binding interactions. This scaffold divergence is critical for laboratories seeking to explore novel intellectual‑property space or to profile inhibitor binding modes beyond the oxadiazole‑containing class.

IDO1 inhibitor isoindoline‑dione scaffold chemical probe

4‑Dimethylamino Substituent as a Physicochemical Modulator Relative to Analogous Benzamide Derivatives

Within the class of N‑(2‑methyl‑1,3‑dioxo‑2,3‑dihydro‑1H‑isoindol‑4‑yl)benzamides, the 4‑dimethylamino group in CAS 683232-31-7 introduces a tertiary amine centre with a calculated pKₐ (conjugate acid) typically in the range of 3.8–4.5, significantly lower than that of unsubstituted aniline [1]. This contrasts with analogs bearing 4‑cyano (electron‑withdrawing, neutral), 4‑chloro (electron‑withdrawing, hydrophobic), or 4‑hydrogen (parent). The presence of the dimethylamino group is predicted to increase aqueous solubility at pH below 5 while reducing logD at physiological pH relative to the 4‑chloro analog. Although comprehensive experimental solubility and permeability data for this specific compound are not publicly available, the structural attribute provides a physicochemical differentiation point that can be leveraged when designing in‑vitro assay conditions or selecting compounds with particular ADME profiles [1].

physicochemical properties solubility electron‑donating group

Recommended Application Scenarios for 4‑(Dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide Based on Quantitative Evidence


Low‑Micromolar IDO1 Tool Compound for Cellular Mechanistic Studies

With a validated HeLa cellular IC₅₀ of 1.01 µM [1], CAS 683232-31-7 is appropriate for IDO1‑focused mechanistic experiments where a low‑potency chemical probe is required to interrogate target engagement without completely ablating enzyme activity. This includes experiments aimed at dissecting IDO1‑dependent kynurenine pathway dynamics under conditions of partial inhibition. Its micromolar potency distinguishes it from high‑affinity probes such as epacadostat (IC₅₀ ~7 nM), which are better suited for near‑complete target suppression.

Scaffold‑Hopping Starting Point for Medicinal Chemistry Programs Targeting IDO1

The isoindoline‑1,3‑dione core of CAS 683232-31-7 is structurally orthogonal to the oxadiazole‑based chemotype dominating granted IDO1 inhibitor patents, including the US 10,034,939 series [2]. Medicinal chemistry teams seeking to develop novel IP‑unencumbered IDO1 inhibitors can use this compound as a validated starting hit for structure‑based optimization, leveraging the distinct pharmacophore while improving potency through rational design.

Selectivity Profiling Panel Component for IDO1‑Related Enzyme Assays

Given its confirmed IDO1 activity in a cellular context [1] and the absence of reported activity against IDO2 or tryptophan 2,3‑dioxygenase (TDO), CAS 683232-31-7 can be incorporated into a selectivity screening panel to assess the IDO1‑specificity of newly developed inhibitors. Its differentiated scaffold may help identify cross‑reactivity patterns that are not captured by oxadiazole‑based reference inhibitors such as epacadostat.

Physicochemical Comparator in Benzamide Analog Series

The 4‑dimethylamino substituent confers a unique electronic profile (strongly electron‑donating, σₚ ≈ −0.83) relative to other 4‑substituted analogs (e.g., 4‑CN, 4‑Cl, 4‑H) [3]. Researchers evaluating structure–property relationships within the N‑(2‑methyl‑1,3‑dioxoisoindol‑4‑yl)benzamide series can use CAS 683232-31-7 to probe the influence of electron‑donating groups on solubility, metabolic stability, and target binding kinetics, even in the absence of fully characterized ADME profiles.

Quote Request

Request a Quote for 4-(dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.